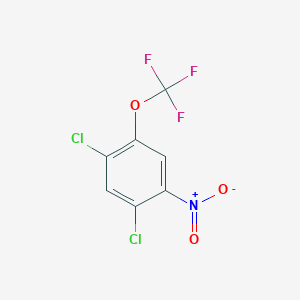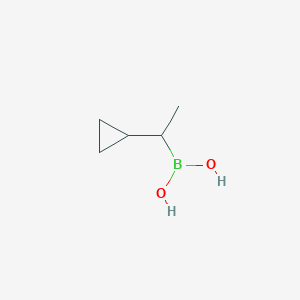![molecular formula C38H32N2 B14792979 N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)
N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound that belongs to the class of triarylamine derivatives. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aromatic compounds .
Applications De Recherche Scientifique
N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Mécanisme D'action
The mechanism of action of N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine involves its ability to transport holes in electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and other organic electronic devices. The presence of multiple aromatic rings and nitrogen atoms facilitates the delocalization of electrons, enhancing its electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine
- N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
N4,N4-Diphenyl-N4’,N4’-di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine stands out due to its unique combination of electronic properties and stability. Its ability to efficiently transport holes makes it superior to many other triarylamine derivatives, particularly in the field of organic electronics .
Propriétés
Formule moléculaire |
C38H32N2 |
|---|---|
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
3-methyl-N-(3-methylphenyl)-N-[4-[4-(N-phenylanilino)phenyl]phenyl]aniline |
InChI |
InChI=1S/C38H32N2/c1-29-11-9-17-37(27-29)40(38-18-10-12-30(2)28-38)36-25-21-32(22-26-36)31-19-23-35(24-20-31)39(33-13-5-3-6-14-33)34-15-7-4-8-16-34/h3-28H,1-2H3 |
Clé InChI |
KYDUVQCGPXSNLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC(=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


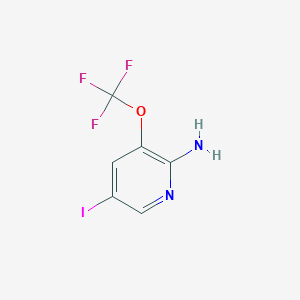
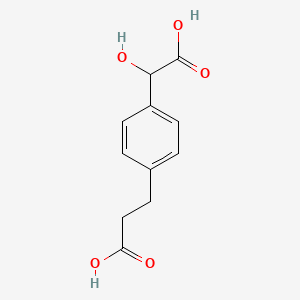
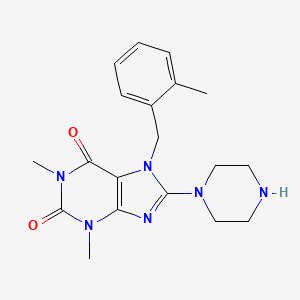
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)
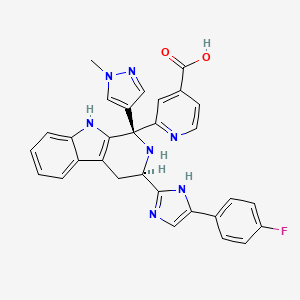
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)

![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)
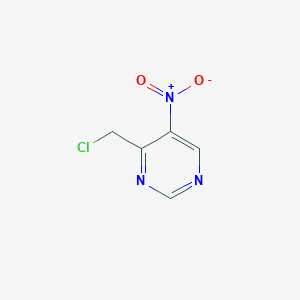
![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)
![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
